molecular formula C7H7BrClN B1524717 3-Bromo-5-chloro-2-methylaniline CAS No. 1166756-72-4

3-Bromo-5-chloro-2-methylaniline

Cat. No. B1524717
M. Wt: 220.49 g/mol
InChI Key: BGECTFQDFFAMKV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methylaniline is a chemical compound with the empirical formula C7H7BrClN . It has a molecular weight of 220.49 . It is a solid substance and is slightly soluble in water .


Molecular Structure Analysis

The SMILES string for 3-Bromo-5-chloro-2-methylaniline is CC1=C(C=C(C=C1Br)Cl)N . The InChI key is BGECTFQDFFAMKV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Bromo-5-chloro-2-methylaniline has a density of 1.6±0.1 g/cm3 . Its boiling point is 297.7±35.0 °C at 760 mmHg . The flash point is 133.8±25.9 °C .

Scientific Research Applications

3-Bromo-5-chloro-2-methylaniline is a chemical compound with the empirical formula C7H7BrClN . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical intermediate and chemical intermediate .

For instance, in the field of organic synthesis , anilines like 3-Bromo-5-chloro-2-methylaniline are often used in the synthesis of a wide variety of chemical compounds . They can undergo various reactions such as nucleophilic substitution, reduction, and palladium-catalyzed amination to form new compounds .

For instance, in the field of organic synthesis , anilines like 3-Bromo-5-chloro-2-methylaniline are often used in the synthesis of a wide variety of chemical compounds . They can undergo various reactions such as nucleophilic substitution, reduction, and palladium-catalyzed amination to form new compounds .

Safety And Hazards

3-Bromo-5-chloro-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3-Bromo-5-chloro-2-methylaniline could potentially be used as a biological material or organic compound for life science-related research .

properties

IUPAC Name

3-bromo-5-chloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGECTFQDFFAMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700191
Record name 3-Bromo-5-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-methylaniline

CAS RN

1166756-72-4
Record name 3-Bromo-5-chloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This material was prepared from 1-bromo-5-chloro-2-methyl-3-nitrobenzene following the procedure used for SM-9, step 3 (96%): LCMS (m/z): 219.9 (MH+); tR=0.99 minute.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Chen, H Ma, Z Liu, J Tian, S Lu… - Journal of Medicinal …, 2021 - ACS Publications
… The obtained 3-bromo-5-chloro-2-methylaniline 26 then underwent diazotization hydrolysis, nucleophilic substitution, and Buchwald–Hartwig cross-coupling to yield 28. After N-…
Number of citations: 4 pubs.acs.org

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